6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone
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Overview
Description
6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a complex organic compound featuring a pyrimidinone core substituted with a tert-butyl group and a trifluoromethylbenzylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Trifluoromethylbenzylsulfanyl Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidinone core with a trifluoromethylbenzylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to the corresponding dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under conditions that activate the C-F bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The pyrimidinone core may interact with nucleic acids or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-4(3H)-pyrimidinone
- 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidine
- 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinol
Uniqueness
Compared to similar compounds, 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the tert-butyl and trifluoromethylbenzylsulfanyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-15(2,3)12-8-13(22)21-14(20-12)23-9-10-5-4-6-11(7-10)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGUIQNGTIIVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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